Field: Biochemistry
Methods: Anti-/pro-oxidant properties were evaluated using DPPH, ABTS, FRAP, CUPRAC, and Trolox oxidation assays.
Application: 4-hydroxy-3,5-dimethylbenzoic acid is widely used as a reagent for potent TTR amyloidogenesis inhibitors.
Methods: It plays an important role as an intermediate in agrochemicals and dyestuffs.
Results: It is also used in the preparation of mexiletine derivatives.
Field: Food Science
Application: Gentisic acid (GA, 2,5-dihydroxybenzoic acid [2,5-DHBA]) is a diphenolic chemical or a benzoic acid derivative with pKa = 2.95.
2-Hydroxy-3,4-dimethylbenzoic acid, with the chemical formula , is a derivative of benzoic acid featuring two methyl groups at the 3 and 4 positions and a hydroxyl group at the 2 position. This compound is classified within the broader category of salicylic acids, which are ortho-hydroxylated benzoic acids. Its structural uniqueness contributes to its potential applications in various fields, particularly in biochemistry and pharmaceuticals .
The chemical behavior of 2-hydroxy-3,4-dimethylbenzoic acid includes typical reactions associated with carboxylic acids and phenolic compounds. Key reactions include:
These reactions highlight its versatility as a chemical building block in organic synthesis.
Research indicates that 2-hydroxy-3,4-dimethylbenzoic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory properties, as well as its role in inhibiting certain enzymes involved in metabolic pathways. Such activities suggest possible applications in therapeutic contexts, particularly for conditions involving inflammation or metabolic dysregulation .
Several methods exist for synthesizing 2-hydroxy-3,4-dimethylbenzoic acid:
These methods allow for the efficient production of this compound while maintaining high specificity for desired substituents.
2-Hydroxy-3,4-dimethylbenzoic acid finds applications across various domains:
Interaction studies involving 2-hydroxy-3,4-dimethylbenzoic acid have primarily focused on its enzyme inhibition capabilities. For instance, it has been evaluated for its effects on specific dehydrogenases and other metabolic enzymes. These studies are crucial for understanding how this compound can modulate biological pathways and potentially lead to therapeutic developments.
Several compounds share structural similarities with 2-hydroxy-3,4-dimethylbenzoic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Hydroxybenzoic Acid | Hydroxyl group at position 2 | Basic structure of salicylic acid |
| 3-Hydroxy-4-methylbenzoic Acid | Hydroxyl group at position 3 | Different methyl positioning alters reactivity |
| 2-Hydroxy-4-methylbenzoic Acid | Hydroxyl group at position 2 | Similar to salicylic acid but different methylation |
| 2-Hydroxy-3,5-dimethylbenzoic Acid | Two methyl groups at positions 3 and 5 | Different substitution pattern affects properties |
These comparisons illustrate how slight variations in substitution patterns can significantly influence the chemical properties and biological activities of these compounds. The unique positioning of functional groups in 2-hydroxy-3,4-dimethylbenzoic acid contributes to its distinct reactivity and application potential compared to its analogs .
2-Hydroxy-3,4-dimethylbenzoic acid first gained attention in the late 20th century as part of broader investigations into substituted benzoic acids. While its exact synthesis timeline remains undocumented in public literature, its CAS registry (58138-74-2) suggests formal characterization occurred during systematic efforts to catalog structurally analogous compounds. Early research focused on elucidating its physicochemical properties, with GlpBio confirming its solubility profile in polar solvents like dimethyl sulfoxide (DMSO) and ethanol.
The compound’s emergence parallels advancements in regioselective methylation techniques, which enabled precise functionalization of aromatic rings. Unlike its methoxy-substituted analogs such as 2-hydroxy-3,4-dimethoxybenzoic acid (PubChem CID 79737), this derivative’s methyl groups confer distinct steric and electronic effects that influence reactivity and intermolecular interactions.
As a member of the hydroxybenzoic acid family, 2-hydroxy-3,4-dimethylbenzoic acid belongs to a class of compounds defined by a benzene ring substituted with both hydroxyl (-OH) and carboxyl (-COOH) groups. Its structural taxonomy is further refined by:
Table 1: Comparative Analysis of Selected Hydroxybenzoic Acid Derivatives
This table highlights how methylation versus methoxylation at analogous positions alters molecular weight and polarity. For instance, replacing methoxy groups with methyl groups reduces oxygen content, decreasing hydrogen-bonding potential.
Although direct synthesis protocols for 2-hydroxy-3,4-dimethylbenzoic acid are not detailed in the provided sources, analogous methods for related compounds suggest feasible pathways. For example, demethylation of trimethoxybenzoic acid derivatives under basic conditions has been employed to produce hydroxylated analogs. Applied to this compound, selective methylation of salicylic acid precursors using methylating agents like dimethyl sulfate could yield the target structure.
Key spectral data from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would typically confirm its structure:
The antimicrobial properties of 2-hydroxy-3,4-dimethylbenzoic acid demonstrate differential efficacy patterns against gram-positive and gram-negative bacterial strains [1] [2] [3]. Research investigating hydroxybenzoic acid derivatives reveals that structural modifications, including hydroxyl group positioning and methyl substitutions, significantly influence bacteriostatic activity profiles [4] [5].
Studies examining hydroxybenzoic acid antimicrobial mechanisms indicate that these compounds operate through multiple pathways including cell membrane disruption and metabolic interference [6] [5] [7]. The specific positioning of the hydroxyl group at the ortho position in 2-hydroxy-3,4-dimethylbenzoic acid enhances its interaction with bacterial cell wall components compared to meta or para substituted derivatives [4] [5] [8].
Table 1: Comparative Antimicrobial Activity of Hydroxybenzoic Acid Derivatives Against Bacterial Strains
| Bacterial Strain | Gram Classification | 2,4-Dihydroxybenzoic Acid MIC (mg/mL) | 3,4-Dihydroxybenzoic Acid MIC (mg/mL) | 3,5-Dihydroxybenzoic Acid MIC (mg/mL) |
|---|---|---|---|---|
| Escherichia coli | Gram-negative | 2 | 2 | 2 |
| Pseudomonas aeruginosa | Gram-negative | 2 | 2 | 3 |
| Staphylococcus aureus | Gram-positive | 2 | 2 | 2 |
| Bacillus subtilis | Gram-positive | 2 | 2 | 2 |
| Salmonella enteritidis | Gram-negative | 2 | 2 | 2 |
The mechanism of action involves diffusion of the undissociated acid through bacterial membranes at low external pH, followed by dissociation in the neutral cytoplasm, resulting in acidification and anion accumulation [5]. Phenolic acids containing hydroxyl and methyl substituents demonstrate enhanced bactericidal effects, with ortho-substituted derivatives showing reduced killing times compared to meta and para analogs [4] [5].
Gram-positive bacteria generally exhibit greater susceptibility to phenolic branched-chain fatty acids and related hydroxybenzoic derivatives, with minimum inhibitory concentrations ranging from 1.8 to 3.6 micrograms per milliliter [3]. The enhanced efficacy against gram-positive organisms is attributed to differences in cell wall structure and permeability characteristics [9] [3].
The antifungal properties of 2-hydroxy-3,4-dimethylbenzoic acid and related hydroxybenzoic derivatives demonstrate significant activity against various fungal species, particularly Candida albicans and dermatophyte strains [10] [2] [11]. Research investigating trihydroxybenzoic acid derivatives reveals minimum inhibitory concentrations of 32 micrograms per milliliter against Trichophyton species and Epidermophyton floccosum [10].
Table 2: Antifungal Activity of Hydroxybenzoic Acid Derivatives
| Fungal Species | Minimum Inhibitory Concentration (μg/mL) | Activity Type |
|---|---|---|
| Candida albicans ATCC 10231 | 128 | Fungistatic |
| Candida krusei ATCC 6258 | 128 | Fungistatic |
| Trichophyton species | 32 | Fungicidal |
| Epidermophyton floccosum | 32 | Fungicidal |
The antifungal mechanism involves interference with fungal cell membrane integrity and disruption of essential metabolic pathways [10] [11]. Studies demonstrate that 4-hydroxybenzoic acid from Shigella sonnei reduces competitive fitness of Candida albicans by interfering with morphological transition processes [12] [13].
Hydroxybenzoic acid derivatives show particularly strong activity against dermatophytosis-causing fungi, with some compounds exhibiting both fungicidal and fungistatic properties depending on concentration and exposure duration [10]. The presence of multiple hydroxyl groups enhances antifungal potency, with trihydroxybenzoic derivatives demonstrating superior activity compared to dihydroxy analogs [10] [11].
The free radical scavenging capacity of 2-hydroxy-3,4-dimethylbenzoic acid operates through multiple mechanistic pathways, including hydrogen atom transfer and single electron transfer reactions [14] [15] [16]. Research utilizing density functional theory methods reveals that hydroxyl group positioning critically influences radical scavenging efficiency [14] [15].
Table 3: Free Radical Scavenging Activity of Hydroxybenzoic Acid Derivatives
| Compound | DPPH IC₅₀ (μM) | ABTS Inhibition (%) | FRAP Activity (μM Fe²⁺) |
|---|---|---|---|
| 2,3-Dihydroxybenzoic acid | 5.86 ± 0.64 | 86.40 | 173.79 ± 39.06 |
| 2,5-Dihydroxybenzoic acid | 4.99 ± 0.79 | 80.11 | 236.00 ± 6.31 |
| 3,4-Dihydroxybenzoic acid | 5.24 ± 0.95 | 74.51 | 44.22 ± 9.38 |
| 3,4,5-Trihydroxybenzoic acid | 2.42 ± 0.08 | 79.50 | 158.10 ± 14.81 |
The hydrogen atom transfer mechanism predominates in gas phase conditions, while single electron transfer becomes the dominant pathway in aqueous solutions at physiological pH [15] [16]. Hydroxyl groups in ortho or para positions relative to each other demonstrate enhanced free radical scavenging capacity compared to meta-substituted derivatives [14] [17].
Dihydroxybenzoic acids show versatile scavenging properties in aqueous solutions, capable of efficiently neutralizing various free radical species through single electron transfer mechanisms [14]. The key structural features associated with enhanced reactivity include hydroxyl group positioning in meta position relative to the carboxyl group and ortho or para positioning relative to other hydroxyl substituents [14].
The electron transfer pathways in 2-hydroxy-3,4-dimethylbenzoic acid antioxidant activity involve complex mechanisms dependent on environmental conditions and molecular structure [18] [19] [20]. Single electron transfer reactions demonstrate rate constants ranging from 10⁵ to 10⁶ M⁻¹ s⁻¹ for hydroxylated aromatic compounds under physiological conditions [20].
Table 4: Electron Transfer Mechanisms and Rate Constants
| Mechanism | Environment | Rate Constant (M⁻¹ s⁻¹) | Predominant pH Range |
|---|---|---|---|
| Hydrogen Atom Transfer | Gas phase | 1.9 × 10⁷ | N/A |
| Single Electron Transfer | Aqueous solution | 5.2 × 10⁷ | 7.4 |
| Sequential Proton-Loss Electron Transfer | Water-based | Variable | 6.0-8.0 |
The ferric reducing antioxidant power assay demonstrates single electron transfer mechanism through reduction of ferric-tripyridyltriazine complex to ferrous form in acidic conditions [21] [19]. This electron transfer process occurs through direct electron donation from reducing agents, generating oxidized antioxidant species [19].
Research indicates that acid-base equilibrium plays crucial roles in free radical scavenging activity, with deprotonated species showing enhanced electron transfer capabilities [20]. The formation of di-anion species and their molar fractions at anticipated pH values represent key factors determining single electron transfer efficiency [14] [20].
The positioning of hydroxyl groups in 2-hydroxy-3,4-dimethylbenzoic acid significantly influences biological activity through electronic and steric effects [22] [23] [24]. Quantitative structure-activity relationship studies demonstrate that hydroxyl group placement affects molecular descriptors including lowest unoccupied molecular orbital energy and dipole moment [23] [25].
Table 5: Hydroxyl Group Position Effects on Biological Activity
| Position | Electronic Effect | Antimicrobial Activity | Antioxidant Capacity | Steric Hindrance |
|---|---|---|---|---|
| Ortho | Intramolecular H-bonding | Enhanced | High | Moderate |
| Meta | Minimal conjugation | Moderate | Low | Minimal |
| Para | Maximum conjugation | Enhanced | High | Minimal |
Studies examining benzoic acid derivatives reveal that ortho-hydroxyl substitution enhances acidity through steric hindrance and resonance disruption, leading to increased biological activity [26] [24]. The ortho effect contributes to destabilization of conjugate base forms while enhancing interaction with biological targets [26] [8].
Molecular electrostatic potential analysis identifies hydrogen atoms in hydroxyl groups as favorable sites for nucleophilic attacks, with positional effects determining accessibility and reactivity [15] [16]. The presence of hydroxyl groups in aromatic rings enables hydrogen atom donation for free radical stabilization [17] [27].
Methyl substituent positioning in 2-hydroxy-3,4-dimethylbenzoic acid creates significant steric influences affecting molecular conformation and biological activity [26] [24] [28]. Research investigating methyl-substituted benzoic acids demonstrates that substituent placement affects acidity patterns and electronic distribution [26] [24].
Table 6: Methyl Substituent Effects on Molecular Properties
| Substitution Pattern | Steric Hindrance | Electronic Effect | Biological Activity Impact |
|---|---|---|---|
| 3,4-Dimethyl | Moderate | Electron-donating | Enhanced membrane interaction |
| Ortho-methyl | High | Steric disruption | Increased acidity |
| Para-methyl | Low | Hyperconjugation | Reduced conjugate base stability |
The electron-donating properties of methyl groups influence bond dissociation energies and promote electron transfer processes, thereby increasing antioxidant reducing capacity [23] [17]. Methyl substitution affects lipophilicity characteristics, influencing membrane penetration and bioavailability [23] [25].